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Compound of Interest

Compound Name: 7-amino-1H-indole-2-carboxamide

CAS No.: 1193387-65-3

Cat. No.: B2907402

Get Quote

Executive Summary
The indole-2-carboxamide scaffold represents a "privileged structure" in modern medicinal

chemistry, capable of engaging diverse biological targets with high affinity and selectivity.

Unlike generic indole derivatives, the placement of the carboxamide at the C2 position creates

a unique vector for hydrogen bonding and steric exploration, allowing for the modulation of

targets ranging from G-protein coupled receptors (GPCRs) to mycobacterial membrane

transporters.

This technical guide dissects the biological activity of substituted indole-2-carboxamides,

focusing on three primary therapeutic axes: Antitubercular efficacy via MmpL3 inhibition,

Cannabinoid receptor (CB1) allosteric modulation, and Anticancer kinase inhibition. It provides

validated protocols, structure-activity relationship (SAR) maps, and synthetic pathways to

support researchers in optimizing this scaffold for drug development.

The Indole-2-Carboxamide Pharmacophore
The biological versatility of this scaffold stems from its ability to project substituents into distinct

hydrophobic pockets while maintaining a rigid central core.
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Structural Zones
N1-Position: Controls lipophilicity and membrane permeability. Large hydrophobic groups

(e.g., benzyl, phenethyl) here often target allosteric pockets.

C2-Carboxamide Linker: The critical hydrogen-bond donor/acceptor motif. Modification here

(e.g., to an ester or reverse amide) typically abolishes activity, highlighting its role as a

pharmacophoric anchor.

C3-Position: A vector for optimizing steric fit. Short alkyl chains (ethyl, propyl) are preferred

for CB1 activity, while heterocycles are explored for antiviral potency.

C5-Position: The electronic tuning knob. Electron-withdrawing groups (Cl, F, CN) at C5 often

enhance metabolic stability and binding affinity.
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Figure 1: SAR Map of Indole-2-carboxamides detailing critical substitution zones for biological

activity.
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Therapeutic Axis I: Antitubercular Activity (MmpL3
Inhibition)
The most clinically advanced application of indole-2-carboxamides is in the treatment of

Mycobacterium tuberculosis (Mtb). These compounds act as inhibitors of MmpL3

(Mycobacterial membrane protein Large 3), a transporter essential for constructing the

mycobacterial cell wall.[1]

Mechanism of Action
MmpL3 transports trehalose monomycolate (TMM) across the inner membrane. Indole-2-

carboxamides bind to the proton-translocating channel of MmpL3, effectively "clogging" the

transporter. This leads to the accumulation of TMM and the cessation of cell wall biosynthesis,

resulting in rapid bacterial death.

Key Compound: Indole-2-carboxamide 26
A landmark study identified Compound 26 (an N-adamantyl indole-2-carboxamide) as a potent

lead.

MIC (Mtb H37Rv): 0.012 µM

Selectivity Index: >16,000

Key SAR Feature: The N-adamantyl or N-phenethyl group provides the bulk necessary to

occupy the hydrophobic channel of MmpL3.

Data Summary: Antitubercular Potency
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Compound
Class

R1 (Indole N) R2 (Indole C5)
MIC (µM) vs
Mtb

Mechanism

Indole-2-

carboxamide
Adamantyl H 0.012 MmpL3 Inhibition

Indole-2-

carboxamide
Phenethyl Cl 0.03 - 0.1 MmpL3 Inhibition

Standard Drug Isoniazid N/A 0.36
Mycolic Acid

Synth.

Therapeutic Axis II: Cannabinoid Receptor Allostery
Indole-2-carboxamides have revolutionized the study of the Cannabinoid Receptor 1 (CB1) by

acting as Allosteric Modulators.[2] Unlike traditional agonists (e.g., THC) that bind the

orthosteric site, these compounds bind a distinct allosteric site to modulate receptor signaling.

The ORG27569 Paradigm
ORG27569 is the prototypical compound in this class.[3]

Structure: 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide.[2]

Activity Profile:

Binding: Positive Allosteric Modulator (PAM). It increases the binding of orthosteric

agonists (like CP55,940).

Signaling: Negative Allosteric Modulator (NAM).[4] Despite increasing binding, it

decreases G-protein coupling and downstream signaling (e.g., ERK phosphorylation).

Significance: This "biased signaling" offers a pathway to modulate the endocannabinoid

system without the psychotropic side effects associated with direct CB1 agonists.
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Figure 2: The Paradox of ORG27569 - Positive modulation of binding coupled with negative

modulation of signaling.[2][4][5][6][7][8][9][10]

Therapeutic Axis III: Oncology & Antiviral Potential
Kinase Inhibition (EGFR/VEGFR)
Substituted indole-2-carboxamides function as dual inhibitors of EGFR and VEGFR-2, key

drivers of tumor angiogenesis and proliferation.[11]

SAR Insight: Introduction of a thiazolyl moiety at the amide nitrogen enhances kinase

selectivity.

Potency: IC50 values in the low nanomolar range (18–45 nM) have been reported against

EGFR/VEGFR-2, comparable to clinical standards like Sorafenib.

HCV NS5B Polymerase Inhibition
Specific derivatives (e.g., Indole C2 acyl sulfonamides) target the "Palm I" site of the Hepatitis

C Virus (HCV) NS5B polymerase.

Mechanism: Allosteric inhibition preventing the conformational change required for RNA

replication.

Key Compound: Compound 7q (IC50 = 0.039 µM).[12]

Synthetic Strategies
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Accessing the indole-2-carboxamide scaffold typically follows a robust two-stage workflow:

Core Synthesis followed by Amidation.

Validated Synthetic Route
Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with ethyl pyruvate

(catalyzed by p-TsOH) yields the ethyl indole-2-carboxylate.

Saponification: Hydrolysis of the ester (LiOH or NaOH) yields the free carboxylic acid.

Amide Coupling: Activation of the acid (using CDI, EDCI/HOBt, or SOCl2) followed by

reaction with the appropriate amine (e.g., 4-piperidinylphenethylamine for ORG analogs).

Phenylhydrazine
+ Ethyl Pyruvate

Fischer Indole Synthesis
(p-TsOH, Reflux) Ethyl Indole-2-carboxylate Saponification

(NaOH/LiOH) Indole-2-carboxylic Acid Amide Coupling
(EDCI, HOBt, Amine)

Substituted
Indole-2-Carboxamide

Click to download full resolution via product page

Figure 3: General synthetic workflow for accessing substituted indole-2-carboxamides.

Experimental Protocols
Protocol A: Antimycobacterial MIC Determination
(REMA)
Use this protocol to validate MmpL3 inhibition potency.

Preparation: Prepare stock solutions of indole-2-carboxamides in DMSO.

Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute to OD600 0.001

in 7H9 broth.

Plating: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of the

test compound (final DMSO <1%).

Incubation: Incubate at 37°C for 5 days.

Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24 hours.
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Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

The MIC is the lowest concentration preventing this color change.

Protocol B: CB1 Receptor Radioligand Binding Assay
Use this protocol to determine Allosteric Modulation (PAM/NAM activity).

Membrane Prep: Use CHO cells stably expressing human CB1 receptor. Harvest and

homogenize membranes.

Reaction Mix: In 96-well plates, combine:

50 µL Membrane suspension (5-10 µg protein).

50 µL [3H]-CP55,940 (Orthosteric radioligand, ~0.5 nM final).

50 µL Indole-2-carboxamide (Test compound, varying concentrations).

Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA.

Incubation: Incubate at 30°C for 60 minutes to reach equilibrium.

Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold

buffer.

Counting: Measure radioactivity via liquid scintillation counting.

Calculation: Plot bound [3H]-CP55,940 vs. log[Test Compound]. An increase in binding

indicates PAM activity; a decrease indicates competition or NAM activity (context-

dependent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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